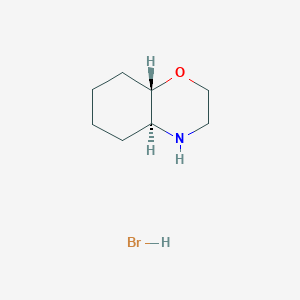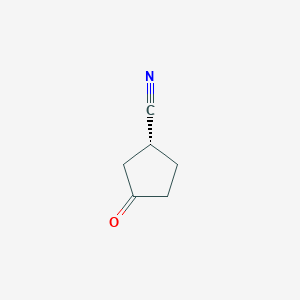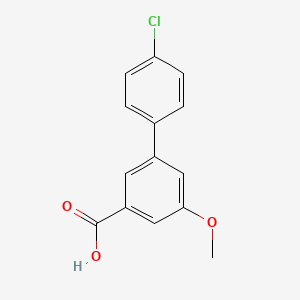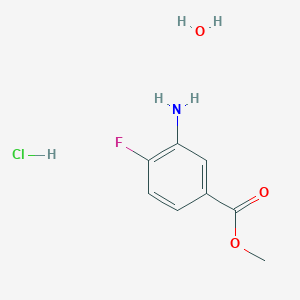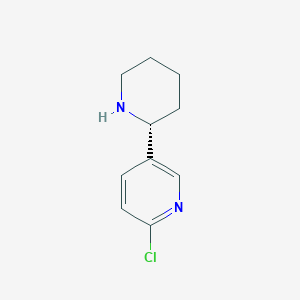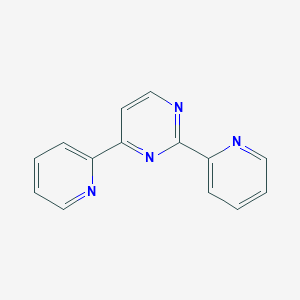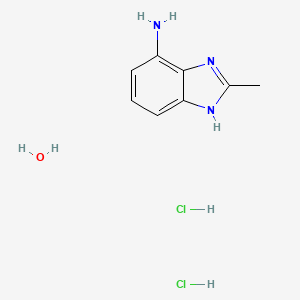
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate” is a chemical compound with the molecular formula C8H9N3.2ClH.H2O . It is a solid substance and its IUPAC name is 2-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 . This code provides a specific string representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 238.12 .科学的研究の応用
2-MBD has been used in a variety of scientific research applications. It has been used in drug synthesis as a precursor for the synthesis of several drug compounds, including the anti-inflammatory drugs naproxen and ibuprofen. It has also been used in biochemical studies to study the effects of various compounds on enzyme activity and in physiological studies to study the effects of compounds on the body.
作用機序
2-MBD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, 2-MBD prevents the formation of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
2-MBD has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-ulcerogenic effects, meaning that it can reduce the formation of ulcers in the stomach. In addition, 2-MBD has been shown to have antioxidant effects, meaning that it can protect cells from damage caused by free radicals.
実験室実験の利点と制限
2-MBD is a relatively safe compound to use in laboratory experiments. It is relatively non-toxic and has few side effects. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments. In addition, 2-MBD is a relatively expensive compound and is not widely available.
将来の方向性
There are a number of potential future directions for 2-MBD research. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to explore its potential use in the synthesis of new drugs or other compounds. Additionally, further research into the safety and efficacy of 2-MBD in humans could lead to its potential use as a therapeutic agent. Finally, further research into the advantages and limitations of 2-MBD in laboratory experiments could lead to more efficient and cost-effective use of the compound.
合成法
2-MBD can be synthesized by reacting 1-methyl-2-benzimidazolamine with hydrochloric acid in aqueous solution. The reaction produces a white solid that is then filtered and washed with aqueous sodium chloride solution. The white solid is then dried and recrystallized from ethanol to produce 2-MBD dihydrochloride hydrate.
Safety and Hazards
特性
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSNGMQCXHUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

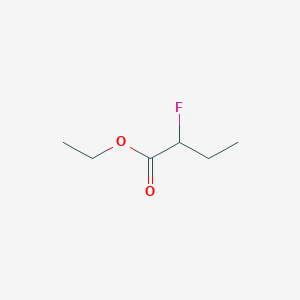
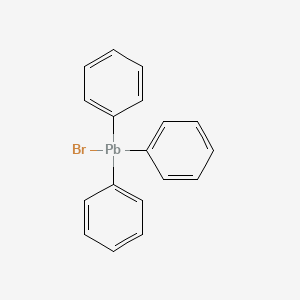

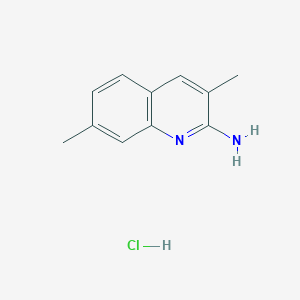
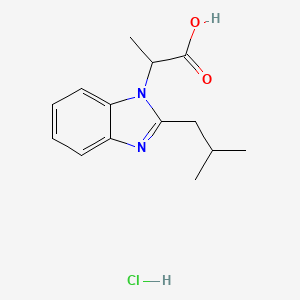
![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)
![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)
